molecular formula C8H10F3N3O4 B13261136 3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid CAS No. 1803587-44-1

3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid

Cat. No.: B13261136
CAS No.: 1803587-44-1
M. Wt: 269.18 g/mol
InChI Key: UXUJDYSCAQEDPK-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid is a compound that combines a morpholine ring with a 1,3,4-oxadiazole moiety, stabilized by trifluoroacetic acid The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with an acid chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)morpholine, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1,3,4-Oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.

    1,2,5-Oxadiazole:

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)morpholine is unique due to its combination of the morpholine ring and the 1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

1803587-44-1

Molecular Formula

C8H10F3N3O4

Molecular Weight

269.18 g/mol

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-9-8-4-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)

InChI Key

UXUJDYSCAQEDPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NN=CO2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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